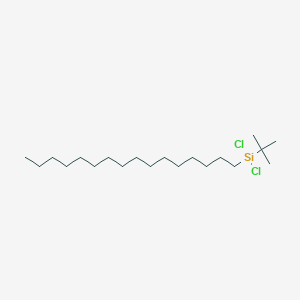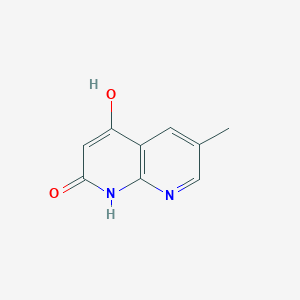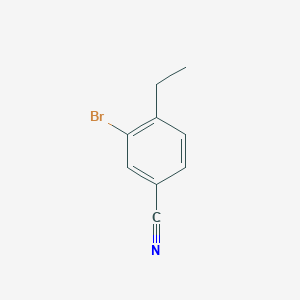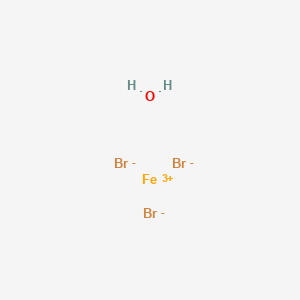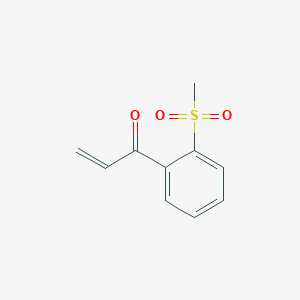
1-(2-Methanesulfonylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methanesulfonylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
The synthesis of 1-(2-Methanesulfonylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone.
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(2-Methanesulfonylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield the corresponding alcohols or alkanes.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Methanesulfonylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the modulation of enzyme activity, inhibition of specific pathways, or induction of cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methanesulfonylphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(4-Fluorophenyl)prop-2-en-1-one: This compound has a fluorine atom instead of a methanesulfonyl group, which can alter its chemical reactivity and biological activity.
1-(3-Bromophenyl)prop-2-en-1-one: The presence of a bromine atom can influence the compound’s interactions with biological targets and its overall stability.
1-(4-Methylphenyl)prop-2-en-1-one: The methyl group can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.
The uniqueness of this compound lies in the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties compared to other chalcone derivatives.
Eigenschaften
Molekularformel |
C10H10O3S |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
1-(2-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h3-7H,1H2,2H3 |
InChI-Schlüssel |
AYCYDQBSMOGKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


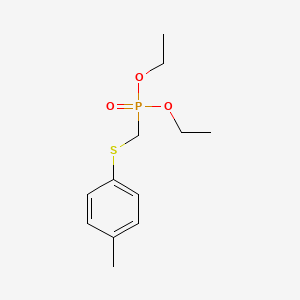

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
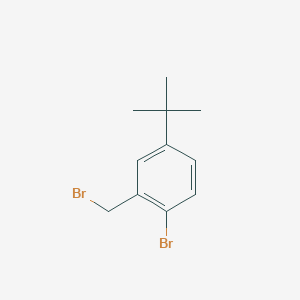
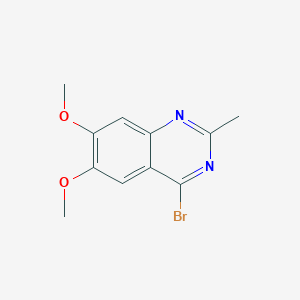
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
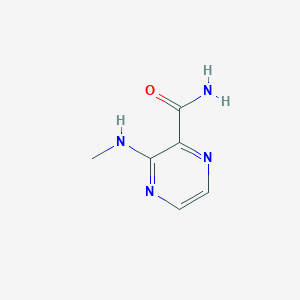

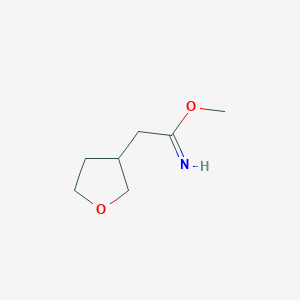
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
